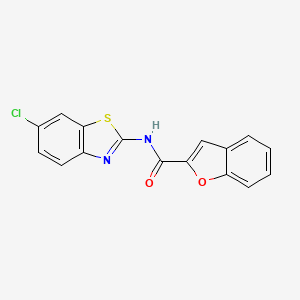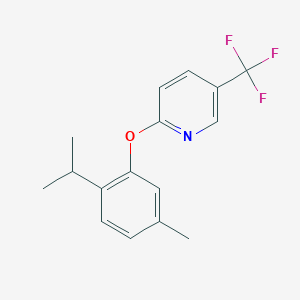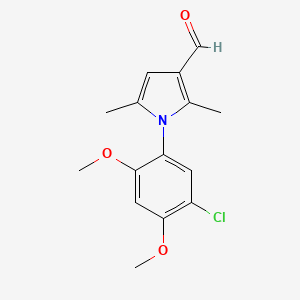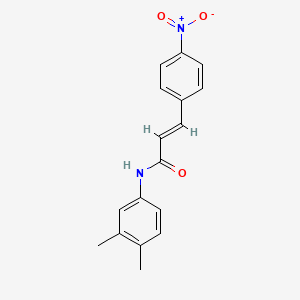![molecular formula C17H18ClNOS B5741413 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B5741413.png)
3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide, also known as CEP, is a synthetic compound that belongs to the class of amide derivatives. CEP has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and pain management.
作用機序
The exact mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. In cancer cells, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking the NF-κB pathway. In pain management, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide blocks the transmission of pain signals by inhibiting the voltage-gated sodium channels in the central nervous system.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide induces apoptosis and inhibits angiogenesis, which leads to the inhibition of cancer growth. In inflammation, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide reduces the production of pro-inflammatory cytokines, which leads to the reduction of inflammation. In pain management, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide blocks the transmission of pain signals, which leads to the alleviation of pain.
実験室実験の利点と制限
One of the advantages of using 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide in lab experiments is its high potency and specificity. 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide has been shown to have a high affinity for its target molecules, which makes it an effective tool for studying various signaling pathways in the cell. However, one of the limitations of using 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide in lab experiments is its potential toxicity. 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
将来の方向性
For the research on 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide include studying its potential therapeutic applications in other fields of medicine, investigating its potential synergistic effects, and understanding its mechanism of action and potential toxicity.
合成法
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide involves the reaction of 4-chlorobenzenethiol with 2-ethylphenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide.
科学的研究の応用
3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In pain management, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide has been shown to alleviate pain by blocking the transmission of pain signals in the central nervous system.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-2-13-5-3-4-6-16(13)19-17(20)11-12-21-15-9-7-14(18)8-10-15/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZQPTCZXRORGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-ethylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)

![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)


![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)
![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)
